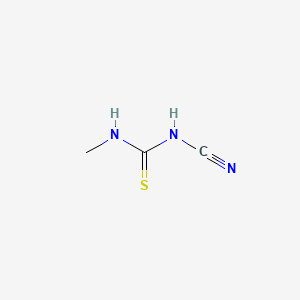

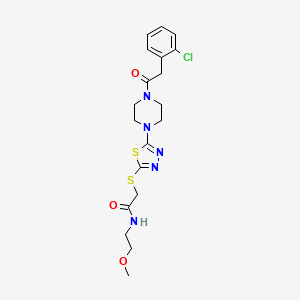

![molecular formula C20H14ClFN4O2S B2525446 N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942003-99-8](/img/structure/B2525446.png)

N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, while not directly reported in the provided papers, can be inferred from similar synthetic methods used for related compounds. For instance, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid under microwave irradiation, followed by acetylation to yield amide compounds . This method suggests that the target compound could potentially be synthesized through a similar pathway, involving the formation of a thiazolo[4,5-d]pyridazin ring system, followed by acetylation with a chlorophenyl moiety.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been characterized by various interactions. For example, the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows that the chlorophenyl ring is oriented at a slight angle with respect to the thiazole ring, and molecules are linked via C—H⋯O intermolecular interactions . These findings suggest that the target compound may exhibit similar angular orientation between its rings and form intermolecular hydrogen bonds, contributing to its stability and crystalline nature.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be hypothesized based on the properties of structurally similar compounds. For instance, the presence of halogen atoms, such as chlorine and fluorine, in the compound may influence its lipophilicity, which could affect its biological activity and solubility . The intermolecular interactions observed in related crystal structures suggest that the target compound may also exhibit solid-state properties conducive to the formation of stable crystals .

科学的研究の応用

Photovoltaic Efficiency and Ligand-Protein Interactions

Research has explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, which are structurally related to the compound . These studies have indicated potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and favorable free energy for electron injection. Additionally, molecular docking studies have provided insights into the binding interactions with proteins such as Cyclooxygenase 1 (COX1), suggesting potential for drug discovery applications (Mary et al., 2020).

Structure-Activity Relationships in Drug Development

Another study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, involving the exploration of 6,5-heterocyclic analogues to improve metabolic stability. This research is crucial for developing more effective and stable drugs with minimized metabolic deactivation, highlighting the importance of structural analysis in medicinal chemistry (Stec et al., 2011).

Antitumor and Anti-inflammatory Activity

Compounds with similar structural motifs have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These studies have identified derivatives with considerable anticancer activity against various cancer cell lines, as well as compounds showing significant anti-inflammatory activity. Such research underscores the potential therapeutic applications of these compounds in treating cancer and inflammation-related disorders (Yurttaş et al., 2015), (Sunder et al., 2013).

Antimycobacterial Activity

Research into fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity, suggesting potential applications in treating bacterial infections, including those caused by Mycobacterium species. This indicates the broader applicability of such compounds in developing new antimicrobial agents (Sathe et al., 2011).

特性

IUPAC Name |

N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN4O2S/c1-11-23-18-19(29-11)17(12-2-6-14(22)7-3-12)25-26(20(18)28)10-16(27)24-15-8-4-13(21)5-9-15/h2-9H,10H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLQWXMUTNWLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)

![2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide](/img/no-structure.png)

![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid](/img/structure/B2525379.png)

![N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2525380.png)